Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

Integrin αvβ3 inhibition Angiogenesis Tumor targeting

Researchers requiring differential αvβ3 versus α5β1 integrin profiling face limited options with adequate selectivity margins. c(RGDfV) TFA delivers a 2.6-fold greater selectivity window (α5β1/αvβ3 IC50 ratio: 51.9) compared to cilengitide (ratio: 20.3), making it the preferred reference antagonist for SAR studies investigating Val N-methylation effects on integrin subtype discrimination. At 35 nmol/mL, it disrupts leukemia cell adhesion to osteoblast niches and enhances cytarabine sensitivity (P<0.05). For rigorous controls, pair with the sequence-matched inactive analog c(RADfV) (CAS 137813-36-6). Supplied as lyophilized powder with consistent ≥98% HPLC purity across batches.

Molecular Formula C28H39F3N8O9
Molecular Weight 688.7 g/mol
Cat. No. B2575007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Arg-Gly-Asp-D-Phe-Val) TFA
Molecular FormulaC28H39F3N8O9
Molecular Weight688.7 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1
InChIKeyDEDCWVTYYHSZET-JDNDSRKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cRGDfV TFA Overview & Procurement Guide


Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA (also designated c(RGDfV) or cyclo(RGDfV)) is a cyclic pentapeptide integrin antagonist containing the Arg-Gly-Asp (RGD) recognition motif. The compound incorporates D-Phe at position 4 and L-Val at position 5 flanking the RGD sequence, with cyclization conferring conformational rigidity and enhanced metabolic stability relative to linear RGD peptides [1]. This cyclic RGD peptide served as the foundational scaffold from which cilengitide (cyclo[Arg-Gly-Asp-D-Phe-(NMe)Val]) was developed through N-methylation of the Val residue [2]. The TFA salt form (CAS 137813-35-5 for free base; molecular weight 574.63 g/mol) is the standard commercial formulation supplied by major vendors for research applications .

cRGDfV TFA: Rationale Against Generic Substitution


Substitution of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA with structurally similar RGD-containing peptides is not functionally equivalent due to quantifiable differences in integrin subtype selectivity, binding affinity, and stability. The specific D-Phe/Val flanking sequence and cyclization pattern produce a defined βII‘/γ-turn conformation that is essential for high-affinity αvβ3 binding and selectivity over the platelet integrin αIIbβ3 [1]. Systematic structure-activity relationship studies demonstrate that the amino acid in position 4 (D-Phe) and the amide proton between residues 3 and 4 are critical determinants of αvβ3 inhibitory activity [2]. Consequently, peptides with alternative flanking residues (e.g., c(RGDyK) with D-Tyr/Lys) or different cyclization strategies exhibit distinct selectivity profiles and binding kinetics that cannot be assumed equivalent without direct comparative validation. The TFA counterion further influences solubility and handling characteristics relevant to downstream formulation and conjugation workflows. The following evidence items quantify specific differentiators against key comparators.

cRGDfV TFA Comparative Evidence


c(RGDfV) vs. Cilengitide: Integrin Binding Selectivity

In a head-to-head solid-phase binding assay using immobilized αvβ3 and α5β1 integrins with biotinylated vitronectin and fibronectin as ligands, c(RGDfV) (designated 1b) exhibited an αvβ3 IC50 of 3.2 ± 1.3 nM compared to cilengitide (1a) at 0.71 ± 0.06 nM. Critically, c(RGDfV) demonstrated substantially lower affinity for α5β1 integrin (IC50 166 ± 28 nM) compared to cilengitide (IC50 14.4 ± 3.1 nM), resulting in an α5β1/αvβ3 selectivity ratio of 51.9 for c(RGDfV) versus 20.3 for cilengitide [1].

Integrin αvβ3 inhibition Angiogenesis Tumor targeting

Cyclic vs. Linear RGD Peptides: Solution Stability

A comparative solution stability study evaluated the degradation kinetics of a linear RGD peptide (Arg-Gly-Asp-Phe-OH) versus a cyclic RGD peptide (cyclo-(1,6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH₂) as representative models. At pH 7 and 50°C, the cyclic peptide was approximately 30-fold more stable than the linear peptide. The degradation mechanism for both peptides involved the aspartic acid residue; cyclization induced structural rigidity and facilitated a stabilizing salt bridge between Arg and Asp side chains, reducing conformational flexibility that otherwise promotes Asp-mediated degradation [1].

Peptide stability Formulation development Drug delivery

c(RGDfV) vs. c(RADfV): Control Peptide Validation

The control peptide c(RADfV), which substitutes Ala for Gly in the RGD sequence while maintaining identical cyclization and flanking residues, shows no effect on new blood vessel growth in angiogenesis assays. This functional ablation of activity contrasts with c(RGDfV), which inhibits tumor cell adhesion to laminin and vitronectin substrates and demonstrates utility in preventing retinal neovascularization and ameliorating ischemic acute renal failure in vivo [1]. The single amino acid substitution (Gly→Ala) eliminates integrin binding while preserving all other physicochemical properties, establishing c(RADfV) as the validated negative control for c(RGDfV)-based experiments.

Angiogenesis inhibition Negative control Experimental validation

c(RGDfV) vs. c(RGDfK) Tracers: PET Binding Comparison

In a preclinical validation study of the ¹⁸F-labeled PET tracer [¹⁸F]FPyPEGCBT-c(RGDfK), the non-radioactive analog FPyPEGCBT-c(RGDfK) was compared head-to-head with c(RGDfV) in a standard binding assay using U-87 MG glioblastoma cells. c(RGDfV) exhibited an IC50 of 6.0 × 10⁻⁷ M (600 nM), whereas the c(RGDfK)-derived conjugate showed reduced affinity with an IC50 of 30.8 × 10⁻⁷ M (3,080 nM) [1]. This 5.1-fold difference demonstrates that the D-Phe→D-Lys substitution and subsequent conjugation can substantially alter binding properties, and that c(RGDfV) serves as a critical reference standard for validating new RGD-based imaging agents.

Molecular imaging PET radiopharmaceuticals Integrin targeting

c(RGDfV): αvβ3-Targeted Tumor Uptake Blockade

In a comparative PET imaging study of [⁶⁸Ga]NOTA-RGD for prostate cancer, co-administration of unlabeled c(RGDfV) as a competitive blocking agent fully inhibited tumor uptake of the radiotracer in vivo. The study demonstrated that [⁶⁸Ga]NOTA-RGD achieved tumor-to-muscle ratios of 5.1 ± 1.4 and tumor-to-bone ratios of 5.2 ± 1.2 in PCa xenograft mouse models, with uptake completely abrogated by c(RGDfV) pre-treatment [1]. This establishes c(RGDfV) as a validated tool compound for confirming αvβ3-mediated specificity of radiolabeled integrin-targeting agents in preclinical imaging studies.

PET imaging Prostate cancer In vivo specificity validation

c(RGDfV) in AML: Disrupting αvβ3-Mediated Protection

In a 3D biomimetic polystyrene scaffold model of the AML bone marrow microenvironment, c(RGDfV) at 35 nmol/mL (35 μM) disrupted osteopontin (Opn)-mediated adhesion and migration between leukemia MV4-11 cells and the osteoblast-coated matrix. This αvβ3 blockade induced leukemia cells to leave the protective endosteal niche and significantly increased their sensitivity to cell cycle-dependent chemotherapeutic agents such as cytarabine (P<0.05) [1]. The study demonstrated that stromal cells in the 3D scaffolds secreted significantly more alkaline phosphatase and Opn compared to 2D culture systems (P<0.05), validating the physiological relevance of the model.

Acute myeloid leukemia Chemosensitization Tumor microenvironment

cRGDfV TFA Research & Industrial Applications


αvβ3 Selectivity Profiling & Cilengitide Benchmarking

For research programs requiring differential assessment of αvβ3 versus α5β1 integrin engagement, c(RGDfV) provides a selectivity ratio of 51.9 (α5β1/αvβ3 IC50), representing a 2.6-fold greater selectivity window compared to cilengitide (ratio 20.3) [1]. This differential selectivity profile makes c(RGDfV) the preferred reference compound for structure-activity relationship (SAR) studies investigating the role of Val N-methylation on integrin subtype discrimination and for applications where minimizing α5β1-mediated signaling is mechanistically relevant.

Negative Control for Angiogenesis & Adhesion Assays

Investigators requiring rigorous experimental controls for c(RGDfV)-based studies should procure c(RADfV) (CAS 137813-36-6) concurrently. The single Gly→Ala substitution eliminates integrin binding while preserving identical cyclization, flanking residues, and physicochemical properties, providing a sequence-matched inactive control that is essential for distinguishing αvβ3-specific effects from non-specific peptide interactions [1].

Blocking Agent for αvβ3-Targeted Imaging Validation

c(RGDfV) serves as the established competitive blocking agent for confirming αvβ3 integrin-mediated specificity of novel radiolabeled imaging probes. Co-administration of unlabeled c(RGDfV) fully inhibits tumor uptake of αvβ3-targeted tracers in vivo, as demonstrated with [⁶⁸Ga]NOTA-RGD in prostate cancer models where tumor-to-muscle ratios of 5.1 ± 1.4 were completely abrogated by c(RGDfV) pretreatment [1]. This application is critical for preclinical validation of PET and SPECT imaging agents targeting integrin-expressing tumors.

Hematologic Malignancy Microenvironment & Chemosensitization

In acute myeloid leukemia research investigating osteopontin/αvβ3-mediated chemoresistance mechanisms, c(RGDfV) at 35 nmol/mL (35 μM) disrupts leukemia cell adhesion to the osteoblast niche and increases sensitivity to cell cycle-dependent agents such as cytarabine (P<0.05) [1]. The compound is particularly suited for 3D scaffold-based co-culture models that recapitulate the bone marrow endosteal microenvironment more faithfully than traditional 2D culture systems.

Technical Documentation Hub

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